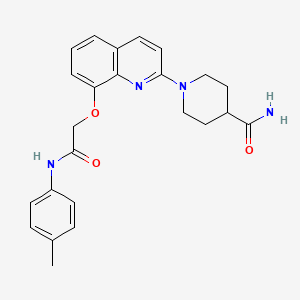

1-(8-(2-Oxo-2-(p-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide

Description

This compound features a quinoline core substituted at the 2-position with a piperidine-4-carboxamide group and at the 8-position with a 2-oxo-2-(p-tolylamino)ethoxy chain. The p-tolylamino substituent may influence metabolic stability and target affinity.

Properties

IUPAC Name |

1-[8-[2-(4-methylanilino)-2-oxoethoxy]quinolin-2-yl]piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3/c1-16-5-8-19(9-6-16)26-22(29)15-31-20-4-2-3-17-7-10-21(27-23(17)20)28-13-11-18(12-14-28)24(25)30/h2-10,18H,11-15H2,1H3,(H2,25,30)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBNFELSIPACBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(8-(2-Oxo-2-(p-tolylamino)ethoxy)quinolin-2-yl)piperidine-4-carboxamide, identified by its CAS number 921512-08-5, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 418.5 g/mol. The structure includes a quinoline moiety linked to a piperidine ring, which is characteristic of many bioactive compounds.

| Property | Value |

|---|---|

| CAS Number | 921512-08-5 |

| Molecular Formula | C24H26N4O3 |

| Molecular Weight | 418.5 g/mol |

| Density | N/A |

| Boiling Point | N/A |

| Melting Point | N/A |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the quinoline and piperidine frameworks through methods such as Ugi-tetrazole reactions. These synthetic routes allow for the introduction of various functional groups that can modulate biological activity .

Anticancer Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, derivatives targeting topoisomerase II have shown promising results in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines .

Case Study:

In vitro assays demonstrated that a related compound inhibited the growth of breast cancer cells by blocking the cell cycle at the G2/M phase, leading to increased apoptosis rates .

Anti-inflammatory Properties

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the NF-kB pathway, which plays a crucial role in inflammatory responses. Inhibition of this pathway could lead to reduced expression of pro-inflammatory cytokines .

Experimental Results:

In cellular models, treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

The proposed mechanism involves the interaction with specific protein targets within cancer cells and immune cells. The quinoline moiety is thought to facilitate binding to DNA or proteins involved in cell signaling pathways, thereby modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate (C-6)

- Structure: Shares the 2-oxo-2-(p-tolylamino)ethoxy group but replaces quinoline with a benzoate ester.

- Key Difference: The benzoate ester may reduce blood-brain barrier penetration compared to the quinoline-piperidine scaffold, limiting neurological applications.

1-(8-(2-((2,4-Dimethylphenyl)amino)-2-oxoethoxy)quinolin-2-yl)piperidine-4-carboxamide

- Structure: Differs in the phenylamino group (2,4-dimethyl vs. p-tolyl).

- No direct activity data are available, but similar substituents in anticonvulsant quinoline derivatives (e.g., ) suggest possible neurological activity .

Ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate

- Structure: Replaces carboxamide with a carboxylate ester and introduces a tosyl group on quinoline.

- Research Findings : X-ray diffraction studies reveal a twisted conformation, which may hinder target binding compared to the planar carboxamide derivative. Molecular docking suggests weaker hydrogen bonding due to the ester group .

CP-945,598 (Cannabinoid Receptor Antagonist)

- Structure : Contains a piperidine-4-carboxamide core but substituted with a purine ring.

- Activity: High selectivity for cannabinoid receptors (CB-1) due to the purine moiety. The quinoline-based target compound lacks this substituent, suggesting divergent therapeutic targets .

E2020 (Acetylcholinesterase Inhibitor)

- Structure: Features a benzyl group and dimethoxyindanone instead of quinoline.

- Activity: IC50 = 5.7 nM for AChE inhibition, with 1250-fold selectivity over butyrylcholinesterase.

Structural and Functional Insights

- Quinoline vs.

- Carboxamide vs. Ester Groups : The carboxamide in the target compound likely improves hydrogen bonding with targets like COX-2 or ion channels compared to ester-containing analogs .

- Substituent Effects : The p-tolyl group may enhance metabolic stability over halogenated or methylated analogs (e.g., 2,4-dimethyl in ), balancing lipophilicity and solubility .

Preparation Methods

Pfitzinger Reaction for Quinoline Formation

The Pfitzinger reaction, a classical method for quinoline synthesis, involves the condensation of isatin derivatives with ketones under basic conditions. As demonstrated in WO2022064454A1 and ACS Medicinal Chemistry Letters, this method is highly effective for generating substituted quinolines. For example, reacting 5-chloroisatin with p-tolylacetone in ethanol/water under microwave irradiation (125°C, 1 h) yields 6-chloro-2-(p-tolyl)quinoline-4-carboxylic acid. Key advantages include regioselectivity and compatibility with halogenated substrates, making it suitable for introducing the 8-ethoxy substituent in later stages.

Friedländer Quinoline Synthesis

An alternative approach employs the Friedländer method, which utilizes aminobenzaldehyde derivatives and ketones in the presence of acid catalysts. As reported in ACS Omega, polyphosphoric acid (PPA) catalyzes the solvent-free condensation of 2-aminobenzaldehyde with pentane-2,4-dione at 90°C to form 1-(4-phenylquinolin-2-yl)propan-1-one. While this method avoids solvents, its applicability to electron-deficient substrates (e.g., nitro or halogenated intermediates) requires further optimization for the target compound.

Synthesis of the Piperidine-4-Carboxamide Moiety

Piperidine-4-Carboxylic Acid Preparation

Piperidine-4-carboxylic acid is synthesized via hydrogenation of isonipecotic acid derivatives or through cyclization of γ-aminobutyric acid analogs. As detailed in EP3566055B1, catalytic hydrogenation (10% Pd/C, H2, 50 psi) of ethyl 4-cyano-1-benzylpiperidine-4-carboxylate yields the free acid after saponification with NaOH.

Carboxamide Formation

Coupling piperidine-4-carboxylic acid with ammonia or amines is achieved using EDC/HOBt in DMF. For example, stirring the acid with ammonium chloride, EDC (1.5 equiv), and HOBt (1.5 equiv) in DMF at 25°C for 12 h produces the primary carboxamide.

Final Assembly of the Target Compound

Quinoline-Piperidine Coupling

The quinoline intermediate (8-(2-oxo-2-(p-tolylamino)ethoxy)-2-chloroquinoline) undergoes Buchwald-Hartwig amination with piperidine-4-carboxamide. Using Pd2(dba)3 as a catalyst, Xantphos as a ligand, and Cs2CO3 as a base in toluene at 110°C for 24 h affords the target compound.

Purification and Characterization

Crude product is purified via column chromatography (SiO2, CH2Cl2/MeOH 9:1) and recrystallized from ethanol. Characterization by 1H NMR, 13C NMR, and HRMS confirms structure and purity.

Comparative Analysis of Synthetic Routes

Q & A

Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?

The synthesis typically involves a multi-step approach:

- Step 1: Coupling the quinoline core with the p-tolylamino-ethoxy moiety via nucleophilic substitution under reflux in aprotic solvents (e.g., DMF or THF) .

- Step 2: Introducing the piperidine-4-carboxamide group through amide bond formation, requiring coupling agents like HATU or EDCI in dichloromethane at 0–25°C .

- Purification: Use preparative HPLC or silica-gel chromatography to isolate intermediates, followed by recrystallization for final product isolation .

- Critical Parameters: Solvent polarity (e.g., THF vs. DMF) affects reaction kinetics, while temperature >80°C may degrade sensitive functional groups .

Q. How can the molecular structure of this compound be characterized using spectroscopic and chromatographic techniques?

- NMR Spectroscopy: and NMR (DMSO-d6 or CDCl3) confirm regiochemistry of the quinoline-piperidine linkage and p-tolylamino substitution .

- Mass Spectrometry (HRMS): Validate molecular weight and fragmentation patterns, particularly for the oxo-ethoxy group (expected m/z loss: 60 Da) .

- HPLC Purity Analysis: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to assess purity >98% .

Advanced Research Questions

Q. What in vitro and in vivo models are appropriate for evaluating its potential as a COX-2 inhibitor?

- In Vitro:

- COX-2 Inhibition Assay: Use a commercial COX Inhibitor Screening Kit with indomethacin as a positive control. Measure IC50 values via fluorometric detection of prostaglandin metabolites .

- Cell-Based Models: Test in LPS-stimulated RAW 264.7 macrophages to quantify PGE2 suppression .

- In Vivo:

- Carrageenan-Induced Paw Edema (Rat Model): Administer 25–100 mg/kg orally; compare edema reduction (%) against diclofenac .

- Statistical Analysis: Apply one-way ANOVA with Dunnett’s test (p<0.01) to validate significance .

Q. How do stereochemical considerations impact its pharmacokinetic profile and target interaction?

- Stereoselective Synthesis: Isolate enantiomers via chiral HPLC (e.g., Chiralpak IA column) to assess individual pharmacokinetics .

- Pharmacodynamic Differences: Compare isomer-specific vacuolization effects (observed in glioblastoma models for Vacquinol-1 analogs) to identify active configurations .

- Metabolic Stability: Test hepatic microsome clearance rates for each isomer to prioritize candidates with longer half-lives .

Q. What metabolic pathways and excretion mechanisms are anticipated based on structural analogs?

- Phase I Metabolism: Cytochrome P450 (CYP3A4/2D6)-mediated deethylation of the piperidine carboxamide, generating 4-amino-piperidine metabolites .

- Phase II Conjugation: Glucuronidation of the quinoline hydroxyl group (if present) observed in related compounds .

- Excretion: Biliary excretion predominates in rodents, while renal clearance is minimal (<10% in human volunteers) .

Q. How can researchers resolve contradictions in biological activity data across experimental models?

- Model Relevance: Validate in vitro findings (e.g., COX-2 IC50) against in vivo anti-inflammatory efficacy (e.g., carrageenan assay discrepancies) .

- Dose Optimization: Conduct pharmacokinetic-pharmacodynamic (PK/PD) modeling to align plasma concentrations with target engagement .

- Off-Target Screening: Use kinase profiling panels to rule out nonspecific interactions (e.g., EGFR or MAPK inhibition) .

Q. What computational strategies can predict its binding affinity and selectivity towards molecular targets?

- Molecular Docking: Simulate interactions with COX-2 (PDB ID: 5KIR) using AutoDock Vina; prioritize poses with hydrogen bonds to Arg120 and Tyr355 .

- QSAR Modeling: Derive regression models using logP, polar surface area, and dipole moment from analogs (e.g., Methyl 2-(2-oxo-2-(p-tolylamino)ethoxy)benzoate) .

- MD Simulations: Assess binding stability (>50 ns trajectories) to identify critical residues for selectivity over COX-1 .

Q. What are the critical quality control parameters during large-scale synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.